molecular formula C20H24N4O3 B6777651 N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No.: B6777651
M. Wt: 368.4 g/mol
InChI Key: YMRFCAWTQRUNAS-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)acetamide is a complex organic compound featuring an indole moiety and a spirocyclic diazaspiro structure

Properties

IUPAC Name

N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-13-14-7-3-4-8-15(14)23(2)16(13)11-21-17(25)12-24-18(26)20(22-19(24)27)9-5-6-10-20/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRFCAWTQRUNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CNC(=O)CN3C(=O)C4(CCCC4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the spirocyclic ketone groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced spirocyclic amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the spirocyclic structure may enhance binding affinity and specificity to biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. The compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the indole ring.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
  • N-[(1,3-dimethylindol-2-yl)methyl]-2-(2-oxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Uniqueness

N-[(1,3-dimethylindol-2-yl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is unique due to the presence of both the dimethylindole and the spirocyclic diazaspiro structures. This combination may confer enhanced biological activity and specificity compared to similar compounds.

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